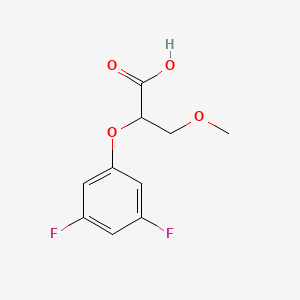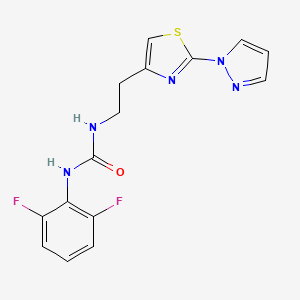
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic benefits in the treatment of various B-cell malignancies and autoimmune diseases.
作用機序
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea selectively inhibits BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is essential for the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation of these pathways, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. In preclinical studies, this compound has been shown to induce apoptosis in B-cells and suppress tumor growth. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function.
実験室実験の利点と制限
One of the advantages of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea is its high selectivity for BTK, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. Additionally, this compound may have limited efficacy in patients with mutations in the BTK gene.
将来の方向性
For 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea research include the evaluation of its efficacy in combination with other targeted therapies or chemotherapy in B-cell malignancies. This compound may also have potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to evaluate the safety and efficacy of this compound in these indications. Additionally, the development of more potent and selective BTK inhibitors may provide alternative treatment options for patients with B-cell malignancies.
合成法
The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the reaction of 2-amino-4-(4-fluorophenyl)thiazole with 1-chloro-2-(1H-pyrazol-1-yl)ethane to form a key intermediate. This intermediate is then coupled with 2,6-difluoroaniline using a palladium-catalyzed reaction to yield this compound.
科学的研究の応用
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5OS/c16-11-3-1-4-12(17)13(11)21-14(23)18-7-5-10-9-24-15(20-10)22-8-2-6-19-22/h1-4,6,8-9H,5,7H2,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMKLBIJDBTEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCC2=CSC(=N2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


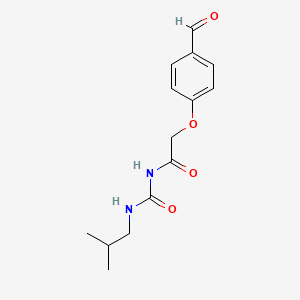
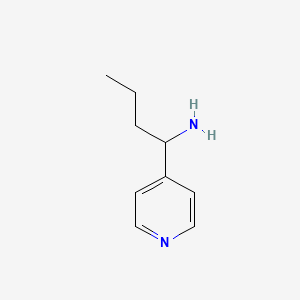
![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2433673.png)
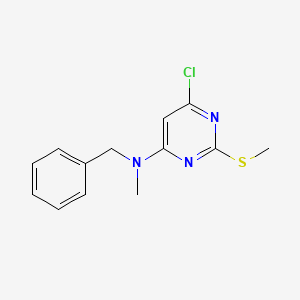
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2433675.png)
![3-[2-(2-anilino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2433676.png)
![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433679.png)
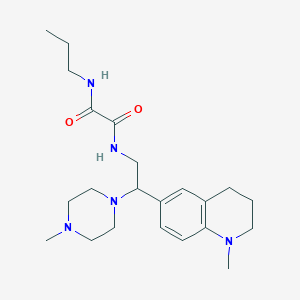
![(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2433682.png)
![N-cyclopentyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2433683.png)
![2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid](/img/structure/B2433685.png)
